

Introduction: The Strategic Importance of 4-Hydroxy-3-Nitrobenzoic Acid

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Compound of Interest

Compound Name: 4-Hydroxy-3-nitrobenzoic acid

Cat. No.: B1329567

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The electrophilic nitration of 4-hydroxybenzoic acid is a cornerstone reaction in synthetic organic chemistry, yielding **4-hydroxy-3-nitrobenzoic acid**. This product is not merely an academic curiosity; it is a highly valuable intermediate pivotal in the synthesis of a diverse array of commercial products, including dyes, optical brighteners, high-performance polymers, and agrochemicals.[1] Its utility also extends into the pharmaceutical sector, where it serves as a building block for more complex active pharmaceutical ingredients.[2][3]

This guide provides a comprehensive exploration of this critical transformation. Moving beyond a simple recitation of steps, we will dissect the underlying principles of the reaction mechanism, elucidate the factors governing its precise regioselectivity, and present a field-proven experimental protocol. The content herein is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and practical insights necessary for successful synthesis and optimization.

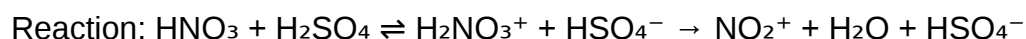
Part 1: The Core Mechanism of Electrophilic Aromatic Substitution

The nitration of 4-hydroxybenzoic acid proceeds via an electrophilic aromatic substitution (EAS) pathway, a fundamental reaction class for aromatic compounds.[4] The mechanism can be logically segmented into three distinct stages: the generation of a potent electrophile, its subsequent attack by the aromatic ring, and the restoration of aromaticity.

Stage 1: Generation of the Electrophile: The Nitronium Ion (NO_2^+)

The reaction requires a highly reactive electrophile, as the benzene ring is inherently stable. While nitric acid (HNO_3) is the source of the nitro group, it is not electrophilic enough to react directly with the aromatic ring at a practical rate.^[5] The addition of a stronger acid, typically concentrated sulfuric acid (H_2SO_4), is essential. This combination is commonly referred to as "mixed acid" or a "nitrating mixture".^{[6][7]}

In this mixture, sulfuric acid protonates the hydroxyl group of nitric acid. This creates a good leaving group (H_2O), which departs to generate the highly reactive and linear nitronium ion (NO_2^+), the true electrophile in this reaction.^{[5][6][8][9]}

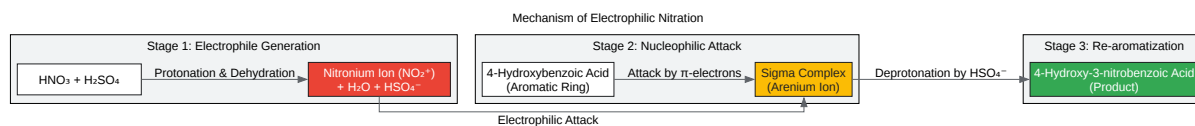


Stage 2: Nucleophilic Attack and Formation of the Sigma Complex

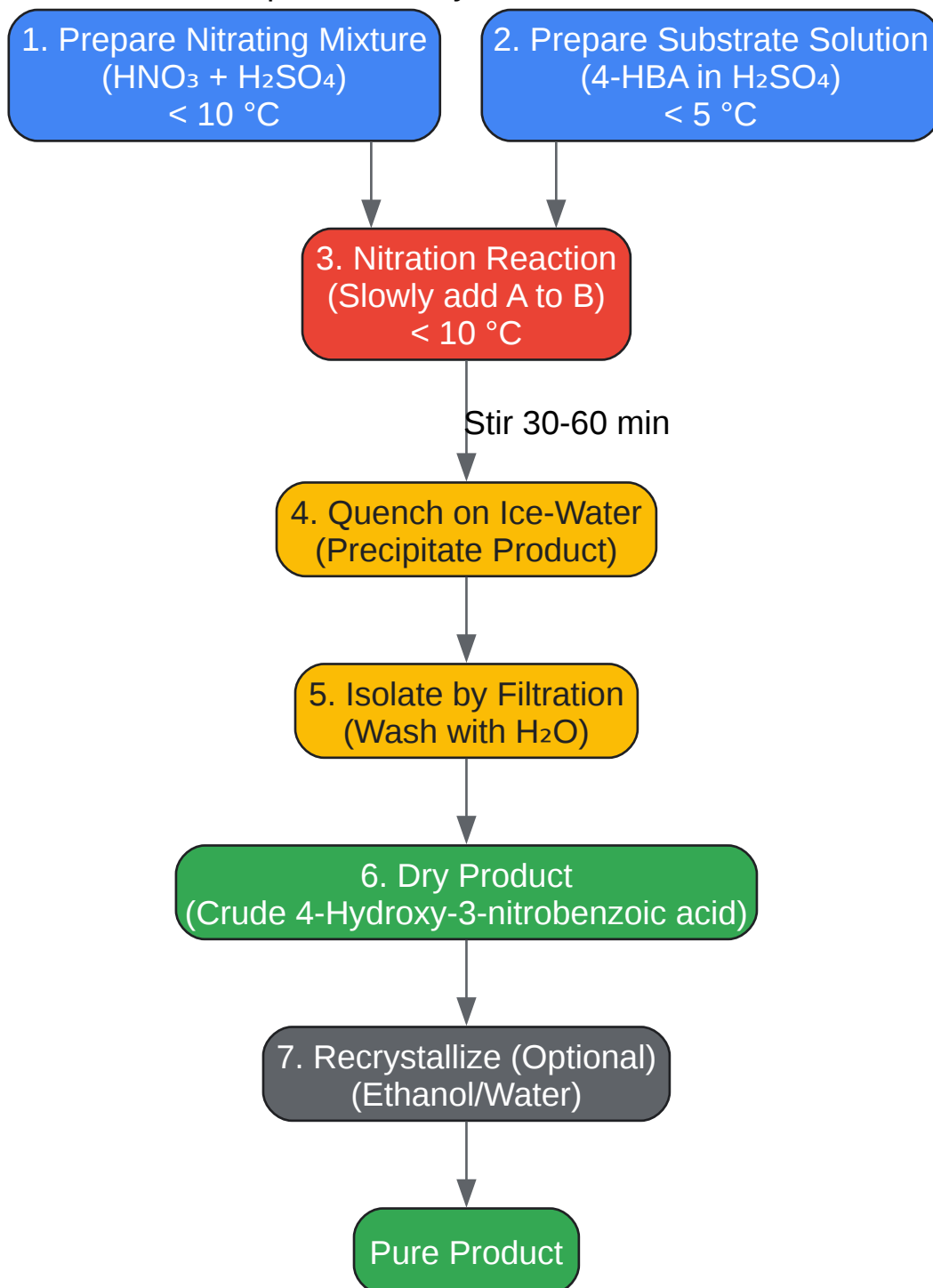
The electron-rich π -system of the 4-hydroxybenzoic acid ring acts as a nucleophile, attacking the electrophilic nitronium ion.^{[9][10]} This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion, or sigma complex.^[8]^[10] The positive charge in this intermediate is delocalized across the ring, primarily at the carbons ortho and para to the point of attack.

Stage 3: Deprotonation and Re-aromatization

To restore the highly stable aromatic system, a weak base present in the mixture (such as H_2O or the HSO_4^- bisulfate ion) abstracts a proton from the sp^3 -hybridized carbon atom bearing the newly attached nitro group.^{[8][9]} The electrons from the C-H bond return to the ring, re-establishing the π -system and yielding the final product, **4-hydroxy-3-nitrobenzoic acid**.^[9]



Experimental Synthesis Workflow

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